Iturin A-4
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Overview
Description
Iturin A-4 is a cyclic lipopeptide primarily produced by Bacillus species. It is known for its potent antifungal properties and low toxicity, making it a valuable compound in biomedicine and biocontrol . This compound consists of a β-amino fatty acid chain with 14–17 carbons and a cyclic heptapeptide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iturin A-4 is biosynthesized by non-ribosomal peptide synthetases (NRPSs). The biosynthetic operon consists of four open reading frames: ituD, ituA, ituB, and ituC . The synthesis involves the activation of amino acids and the formation of peptide bonds through the action of these synthetases .
Industrial Production Methods
Industrial production of this compound involves optimizing fermentation conditions. For instance, Bacillus amyloliquefaciens LL3 has been engineered to enhance the transcription of iturin A biosynthetic genes, leading to increased production . The fermentation conditions, such as pH and temperature, are optimized to maximize yield .
Chemical Reactions Analysis
Types of Reactions
Iturin A-4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The conditions vary depending on the desired modification, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include modified lipopeptides with enhanced antifungal or antibacterial properties .
Scientific Research Applications
Iturin A-4 has diverse applications across various fields:
Chemistry: Used as a biosurfactant in soil remediation and enhanced oil recovery.
Biology: Acts as a biopesticide against plant pathogens.
Medicine: Potential treatment for human and animal mycoses due to its low toxicity.
Industry: Used in the food and cosmetic industries for its emulsifying properties.
Mechanism of Action
Iturin A-4 exerts its effects by integrating into the lipid bilayers of cell membranes, increasing membrane permeability . This leads to the accumulation of reactive oxygen species and disruption of cellular functions . The molecular targets include the cell membrane and various intracellular pathways involved in maintaining cellular integrity .
Comparison with Similar Compounds
Similar Compounds
Surfactin: Another lipopeptide produced by Bacillus species, known for its strong surfactant properties.
Fengycin: A lipopeptide with potent antifungal activity, similar to Iturin A-4.
Uniqueness of this compound
This compound is unique due to its specific β-amino fatty acid chain and cyclic heptapeptide structure, which confer its potent antifungal properties and low toxicity . Unlike surfactin and fengycin, this compound has a broader spectrum of activity against various plant pathogens and fungi .
Properties
Molecular Formula |
C49H76N12O14 |
---|---|
Molecular Weight |
1057.2 g/mol |
IUPAC Name |
3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(10-methylundecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
InChI |
InChI=1S/C49H76N12O14/c1-27(2)11-8-6-4-3-5-7-9-12-29-22-42(68)55-33(23-39(51)65)44(70)57-32(21-28-14-16-30(63)17-15-28)43(69)58-34(24-40(52)66)45(71)56-31(18-19-38(50)64)49(75)61-20-10-13-37(61)48(74)59-35(25-41(53)67)46(72)60-36(26-62)47(73)54-29/h14-17,27,29,31-37,62-63H,3-13,18-26H2,1-2H3,(H2,50,64)(H2,51,65)(H2,52,66)(H2,53,67)(H,54,73)(H,55,68)(H,56,71)(H,57,70)(H,58,69)(H,59,74)(H,60,72) |
InChI Key |
VOKIDQKEGUPZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Origin of Product |
United States |
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